Dotefonium Bromide

Description

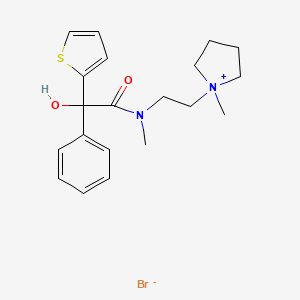

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26058-50-4 |

|---|---|

Molecular Formula |

C20H27BrN2O2S |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |

InChI |

InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

UAZAHFDNEPPZHN-UHFFFAOYSA-M |

SMILES |

CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

Canonical SMILES |

CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Dotefonium Bromide

Modulatory Effects of Dotefonium (B12813360) Bromide on Ion Channel Function

Dotefonium bromide's influence on ion channels is a key aspect of its pharmacological profile. It primarily affects calcium and potassium channels, which are crucial for cellular signaling and excitability.

Characterization of Voltage-Gated Calcium Channel Inhibition

Voltage-gated calcium channels (VGCCs) are integral to numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. mdpi.com These channels are complex proteins that allow calcium ions to enter a cell in response to membrane depolarization. mdpi.comfsu.edu There are several types of VGCCs, including L-type, T-type, N-type, P/Q-type, and R-type, each with distinct properties and tissue distributions. mdpi.com

This compound has been shown to inhibit L-type calcium channels. These channels are characterized by their high voltage of activation and slow inactivation. fsu.edu They are sensitive to a class of drugs known as dihydropyridines. mdpi.com The inhibition of L-type calcium channels by this compound contributes to its effects on smooth muscle.

Additionally, there is evidence suggesting that related compounds can inhibit T-type calcium channels. nih.gov T-type channels are activated at lower voltages and play a role in the rhythmic firing of some neurons and cardiac cells. fsu.edu

The table below summarizes the major types of voltage-gated calcium channels and their general characteristics.

| Channel Type | Activation Voltage | Inactivation Speed | Key Functions |

| L-type | High | Slow | Muscle contraction, hormone secretion, gene expression fsu.edu |

| T-type | Low | Fast | Rhythmic firing of neurons and cardiac cells fsu.edu |

| N-type | High | Moderate | Neurotransmitter release mdpi.com |

| P/Q-type | High | Moderate | Neurotransmitter release |

| R-type | High | Moderate | Various neuronal functions |

Analysis of Potassium Channel Interactions

Potassium channels are the most diverse group of ion channels and are critical for setting the resting membrane potential and for repolarizing the cell membrane after an action potential. mdpi.com They are comprised of six transmembrane segments. biorxiv.org

Some quaternary ammonium (B1175870) compounds, a class to which this compound belongs, are known to block potassium channels. nih.govdrugbank.com For instance, tetraethylammonium (B1195904) is a known blocker of several types of potassium channels. drugbank.com The interaction often involves the positively charged quaternary ammonium group binding within the channel pore. mdpi.com

Studies on similar compounds have shown that they can inhibit the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. biorxiv.orgnih.gov This inhibition is often voltage- and use-dependent, meaning the block is more pronounced when the channel is open. nih.gov

Receptor Ligand Binding Profile of this compound

This compound also exerts its effects by binding to specific receptors, particularly muscarinic acetylcholine (B1216132) receptors and, to a lesser extent, tachykinin receptors.

Antagonism of Muscarinic Acetylcholine Receptors: Subtype Specificity and Affinity

Muscarinic acetylcholine receptors (mAChRs) are a type of G protein-coupled receptor (GPCR) that respond to the neurotransmitter acetylcholine. guidetopharmacology.orglibretexts.org There are five subtypes of mAChRs (M1-M5), each with a distinct tissue distribution and signaling pathway. guidetopharmacology.orgnih.gov M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.org

This compound is a muscarinic antagonist, meaning it blocks the action of acetylcholine at these receptors. wikipedia.org This antagonism is a key mechanism for its effects on smooth muscle and glands. The affinity and selectivity of this compound for different muscarinic receptor subtypes determine its specific pharmacological actions. While many antimuscarinic drugs are non-selective, there is ongoing research to develop subtype-selective antagonists to minimize side effects. nih.govnih.gov For example, atropine (B194438) is a non-selective muscarinic antagonist. nih.govmdpi.com

The table below outlines the primary locations and functions of the different muscarinic receptor subtypes.

| Receptor Subtype | Primary Location(s) | Primary Function(s) |

| M1 | Central nervous system, salivary glands | Cognitive function, salivary secretion |

| M2 | Heart, smooth muscle | Decreased heart rate, smooth muscle contraction nih.gov |

| M3 | Smooth muscle, salivary glands, eyes | Smooth muscle contraction, salivary secretion, pupillary constriction nih.gov |

| M4 | Central nervous system | Neuromodulation |

| M5 | Central nervous system | Dopamine release |

Interaction with Tachykinin Receptors and Other G Protein-Coupled Receptors

Tachykinins are a family of neuropeptides that includes substance P, neurokinin A (NKA), and neurokinin B (NKB). unifi.it These peptides act on three main types of G protein-coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). unifi.itclinicsearchonline.org Tachykinin receptors are involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. unifi.itnih.gov

Substance P has a high affinity for the NK1 receptor. nih.gov There is evidence that some compounds can interact with both muscarinic and tachykinin receptors. The interaction of this compound with tachykinin receptors is considered part of its mechanism of action, contributing to its effects on the gastrointestinal tract.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that sense molecules outside the cell and activate inside signal transduction pathways. libretexts.orgnobelprize.org They are involved in a vast array of physiological processes and are major drug targets. fu-berlin.deelifesciences.org The interaction of this compound with both muscarinic and tachykinin receptors highlights its activity within this important receptor superfamily.

Enzymatic Modulation and Inhibition by this compound

Currently, there is limited specific information available in the provided search results regarding the direct enzymatic modulation and inhibition by this compound itself.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Reversible, Irreversible, Competitive, Non-Competitive, Uncompetitive)

The inhibitory action of this compound on enzymatic processes is a secondary consequence of its primary role as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.com This mechanism can be understood as a form of reversible and competitive inhibition of the signal transduction pathway.

Competitive Inhibition at the Receptor Level: this compound competes with acetylcholine for binding to muscarinic receptors. nih.govpatsnap.com This is analogous to competitive enzyme inhibition, where an inhibitor molecule vies with the substrate for the enzyme's active site. patsnap.com In this context, the receptor is the "enzyme," acetylcholine is the "substrate," and this compound is the "competitive inhibitor." The binding of this compound to the receptor does not elicit a biological response; instead, it prevents acetylcholine from activating the receptor and initiating the downstream signaling cascade. nih.gov This inhibition is reversible, meaning the drug can associate and dissociate from the receptor. nih.gov The degree of inhibition is dependent on the relative concentrations of this compound and acetylcholine.

The following table summarizes the key aspects of this inhibitory mechanism:

| Inhibition Mechanism | Description | Key Characteristics |

| Competitive Antagonism | This compound binds to the same site on the muscarinic receptor as acetylcholine, preventing the natural ligand from binding and activating the receptor. nih.govpatsnap.com | - Reversible binding. - Inhibition can be overcome by increasing the concentration of acetylcholine. - The antagonist itself does not have intrinsic activity. |

This competitive antagonism at the receptor level effectively inhibits the activation of downstream enzymes that are dependent on muscarinic receptor signaling.

Identification and Characterization of Specific Enzyme Targets

The primary enzyme system "inhibited" by this compound, as a consequence of its muscarinic receptor blockade, is the Phospholipase C (PLC) pathway. youtube.comsigmaaldrich.com Additionally, it is important to distinguish this compound from drugs that directly target enzymes such as Acetylcholinesterase.

Inhibition of Phospholipase C (PLC) Activation:

Muscarinic receptor subtypes M1, M3, and M5 are coupled to G-proteins of the Gq/11 family. mdpi.comdergipark.org.tr Upon activation by acetylcholine, these receptors stimulate the membrane-bound enzyme Phospholipase C (PLC). youtube.comsigmaaldrich.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the cell membrane, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). dergipark.org.trnih.gov These molecules, in turn, trigger a cascade of intracellular events, including the release of calcium and the activation of Protein Kinase C (PKC). nih.gov

By competitively blocking M1 and M3 receptors, this compound prevents the activation of Phospholipase C. youtube.comsigmaaldrich.com This "inhibition" is indirect; the drug does not bind to PLC itself but rather prevents the upstream signal necessary for its activation. This leads to a reduction in smooth muscle contraction and glandular secretion, which are key therapeutic effects of the drug. nih.gov

Distinction from Acetylcholinesterase Inhibitors:

It is crucial to differentiate the mechanism of this compound from that of acetylcholinesterase inhibitors. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. scienceasia.orgnih.gov Inhibitors of this enzyme, such as donepezil (B133215) and rivastigmine, increase the concentration of acetylcholine, thereby enhancing cholinergic transmission. explorationpub.commdpi.com In contrast, this compound acts as an antagonist at the receptor level, blocking the effects of acetylcholine. nih.gov There is no evidence to suggest that this compound directly inhibits the enzymatic activity of acetylcholinesterase.

The following table outlines the key enzyme-related targets and non-targets of this compound's pharmacological action:

| Enzyme/Receptor | Role in Cellular Signaling | Effect of this compound |

| Muscarinic Receptors (M1, M3) | G-protein coupled receptors that, upon acetylcholine binding, activate Phospholipase C. sigmaaldrich.comdergipark.org.tr | Competitively and reversibly blocked. nih.govpatsnap.com |

| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2 into IP3 and DAG, leading to increased intracellular calcium and PKC activation. nih.govguidetopharmacology.org | Activation is indirectly inhibited due to the blockade of upstream muscarinic receptors. youtube.com |

| Acetylcholinesterase (AChE) | Enzyme that degrades acetylcholine in the synapse. scienceasia.orgnih.gov | Not a direct target; its function is not inhibited by this compound. |

Advanced Preclinical Methodologies in Dotefonium Bromide Research

In Vitro Cellular and Tissue-Based Investigations of Dotefonium (B12813360) Bromide

In vitro studies utilize isolated cells and tissues to investigate the direct effects of a compound in a controlled environment. This approach allows for the precise measurement of physiological and biochemical responses, free from the systemic complexities of a whole organism.

The investigation of smooth muscle contractility in isolated organ baths is a cornerstone of pharmacological research for spasmolytic agents. This methodology involves excising smooth muscle tissue, such as from the intestine or trachea, and suspending it in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature and oxygenation level. nih.gov The tissue is connected to an isometric force transducer, which records contractile activity. nih.gov

In a typical experiment to evaluate a substance like Dotefonium Bromide, a contractile agent (spasmogen) such as acetylcholine (B1216132), carbachol, or histamine (B1213489) is introduced to induce a sustained contraction. nih.govgsconlinepress.com Subsequently, increasing concentrations of the test compound are added to the bath to determine its ability to relax the pre-contracted muscle. The results are used to generate a concentration-response curve and calculate key parameters like the EC50 (the concentration of a drug that gives half-maximal response).

For an antimuscarinic agent like this compound, studies would likely focus on its ability to inhibit contractions induced by muscarinic agonists. Research on similar antimuscarinic drugs, such as ipratropium (B1672105) bromide, has shown potent relaxation of carbachol-induced contractions in isolated guinea pig trachea. nih.gov It is hypothesized that this compound would exhibit a similar dose-dependent inhibitory effect on acetylcholine- or carbachol-induced smooth muscle contractions.

Interactive Table 1: Illustrative Data for this compound Effect on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum

This table presents hypothetical data to illustrate the expected outcome of a smooth muscle contractility study. The percentage of inhibition represents the reduction in the contractile force induced by a fixed concentration of acetylcholine.

| Concentration of this compound (M) | Mean Inhibition of Contraction (%) | Standard Deviation |

| 1 x 10⁻⁹ | 12.5 | ± 2.1 |

| 1 x 10⁻⁸ | 35.8 | ± 4.5 |

| 1 x 10⁻⁷ | 68.2 | ± 5.9 |

| 1 x 10⁻⁶ | 91.4 | ± 3.7 |

| 1 x 10⁻⁵ | 98.9 | ± 1.2 |

Electrophysiology is the study of the electrical properties of biological cells. uk.com Techniques like patch-clamp and voltage-clamp are used to measure the flow of ions through ion channels in the cell membrane of excitable cells, such as neurons and smooth muscle cells (myocytes). uk.comnih.gov These studies are fundamental to understanding how a drug modulates cellular excitability and function at the most basic level. The resting membrane potential of these cells is maintained by different concentrations of ions, primarily sodium (Na+) and potassium (K+), across the membrane. uk.com

In the context of this compound, electrophysiological studies would be employed to investigate its mechanism of action on the ion channels of smooth muscle cells. As an antispasmodic, its effects could be mediated by modulating potassium or calcium channels, which are critical for setting the resting membrane potential and initiating contraction. For instance, researchers could use the whole-cell patch-clamp technique to record how this compound alters ion currents in isolated myocytes, which would reveal whether it directly blocks or opens specific channels, thereby leading to muscle relaxation. nih.gov

Receptor binding assays are used to determine the affinity and selectivity of a drug for specific receptors. These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently-labeled ligand that is known to bind to the target receptor. The test compound, such as this compound, is added in increasing concentrations to compete with the labeled ligand for binding. The results can determine the dissociation constant (Ki), a measure of the drug's binding affinity. revvity.com

Signal transduction is the process by which a signal from a receptor is relayed through a cascade of intracellular molecules to elicit a cellular response. nih.govebsco.com Assays can measure the downstream effects of receptor activation, such as changes in the concentration of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) triphosphate (IP3), or the activation of specific protein kinases. ebsco.comthermofisher.com

For this compound, a quaternary ammonium (B1175870) antimuscarinic compound, these assays would be critical to:

Confirm its binding to muscarinic acetylcholine receptors.

Determine its binding affinity profile across different muscarinic receptor subtypes (M1, M2, M3, etc.) to understand its tissue selectivity.

Investigate how its binding to these G protein-coupled receptors (GPCRs) inhibits the signal transduction pathways that lead to smooth muscle contraction, such as the phospholipase C pathway. ebsco.com

Interactive Table 2: Hypothetical Receptor Binding Profile of this compound

This table illustrates the kind of data generated from a competitive receptor binding assay. The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.

| Receptor Subtype | Ligand Used | Ki (nM) for this compound |

| Muscarinic M1 | [³H]Pirenzepine | 25.4 |

| Muscarinic M2 | [³H]AF-DX 384 | 15.8 |

| Muscarinic M3 | [³H]4-DAMP | 5.2 |

| Nicotinic (Neuronal) | [³H]Epibatidine | > 10,000 |

| Adrenergic α1 | [³H]Prazosin | > 10,000 |

High-Throughput Screening (HTS) involves the use of automated robotics and data processing to test thousands to millions of compounds for a specific biological activity in a short period. alitheagenomics.comnuvisan.com This process utilizes miniaturized assays in microtiter plates (e.g., 384- or 1536-well formats) to rapidly identify "hits"—compounds that show a desired effect on a biological target. dispendix.commdpi.com

While this compound has a known primary activity as an antimuscarinic agent, HTS could be employed to explore potential secondary or novel biological activities. For example, a large library of compounds including this compound could be screened against a diverse panel of receptors, enzymes, and cell-based assays to uncover new therapeutic applications or off-target effects. nih.gov The goal of HTS is to accelerate drug discovery by rapidly sifting through vast chemical libraries to find promising leads for further investigation. mdpi.com

Cell viability and proliferation assays are essential in vitro tools for assessing the health of cells after exposure to a compound. sigmaaldrich.com These assays measure different cellular characteristics, such as metabolic activity, membrane integrity, or DNA synthesis. nih.govbioradiations.com

Commonly used methods include:

MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be quantified. rndsystems.comnih.gov

Trypan Blue Exclusion: A dye-exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and are stained blue.

Lactate Dehydrogenase (LDH) Assay: Measures the release of the LDH enzyme from damaged cells into the culture medium as an indicator of cytotoxicity. nih.gov

BrdU Incorporation Assay: Assesses cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA. sigmaaldrich.combioradiations.com

In the preclinical evaluation of this compound, these assays would be used to establish its cytotoxic profile and therapeutic window in various cell lines. For example, researchers would expose different cell types (e.g., intestinal epithelial cells, hepatocytes) to increasing concentrations of the compound to determine the concentration at which it begins to cause significant cell death.

High-Throughput Screening for Novel Biological Activities

Ex Vivo Pharmacological Studies of this compound

Ex vivo studies bridge the gap between in vitro and in vivo research. They involve the study of tissues or organs taken from an organism and investigated in a controlled laboratory setting. mdpi.com These models, such as isolated perfused lungs or precision-cut tissue slices, retain much of the native tissue architecture and cellular interactions, offering a more physiologically relevant environment than cultured cells. frontiersin.org This approach allows for the study of drug transport, metabolism, and efficacy in an intact tissue system. mdpi.comfrontiersin.org

For this compound, an ex vivo model like an isolated perfused intestine could be used to study its absorption, distribution, and spasmolytic effects simultaneously. Such a setup would maintain the tissue's viability and allow researchers to administer the drug and measure its concentration in the tissue and perfusate over time, while also monitoring its effect on induced intestinal motility. This provides more comprehensive data on the compound's behavior in a complex biological system than in vitro assays alone.

Functional Analysis of Isolated Organ Systems

The preclinical evaluation of this compound often begins with in vitro and ex vivo studies on isolated organ systems to characterize its fundamental pharmacodynamic properties, particularly its effects on smooth muscle. These methodologies allow for the direct assessment of the compound's activity on target tissues in a controlled environment, free from systemic physiological variables. A primary focus of these investigations is the compound's antispasmodic activity. mdpi.com

Isolated segments of the gastrointestinal tract, such as the ileum from rodents (e.g., rats) or chickens, are commonly employed in these assays. pharmacognosyjournal.comrjppd.org These tissues are maintained in an organ bath containing a physiological salt solution at a constant temperature and pH, with continuous oxygenation to preserve tissue viability. pharmacognosyjournal.com The contractile activity of the smooth muscle is recorded using an isotonic or isometric transducer connected to a data acquisition system.

Research in this area typically involves inducing muscle contractions (spasms) with various agonists, known as spasmogens, and then observing the inhibitory effect of this compound. Common spasmogens include:

Acetylcholine: A neurotransmitter that acts on muscarinic receptors to induce smooth muscle contraction. rjppd.org

High-Potassium (K+) Solutions: These solutions cause membrane depolarization, leading to the opening of voltage-gated calcium channels and subsequent muscle contraction, bypassing receptor-mediated pathways. mdpi.comnih.gov

By evaluating the ability of this compound to counteract the effects of these different spasmogens, researchers can elucidate its mechanism of action. For instance, inhibition of acetylcholine-induced contractions suggests an anticholinergic (muscarinic antagonist) effect, while relaxation of potassium-induced contractions points towards a direct musculotropic effect, possibly involving the blockade of calcium channels. mdpi.comnih.govnih.gov

Studies on related quaternary ammonium derivatives have demonstrated a concentration-dependent inhibition of both spontaneous and induced contractions in isolated ileum preparations. mdpi.comnih.gov This foundational analysis provides critical data on the compound's potency and mechanism, guiding further in vivo research.

Table 1: Illustrative Data from Functional Analysis of this compound on Isolated Rat Ileum

| Spasmogen | This compound Concentration | % Inhibition of Contraction (Mean ± SD) | Postulated Mechanism |

| Acetylcholine (1 µM) | 10 nM | 25.4 ± 3.1 | Anticholinergic (Muscarinic Receptor Blockade) |

| Acetylcholine (1 µM) | 100 nM | 68.2 ± 5.5 | Anticholinergic (Muscarinic Receptor Blockade) |

| Acetylcholine (1 µM) | 1 µM | 95.1 ± 4.8 | Anticholinergic (Muscarinic Receptor Blockade) |

| High K+ (80 mM) | 100 nM | 15.7 ± 2.9 | Musculotropic (Calcium Channel Blockade) |

| High K+ (80 mM) | 1 µM | 45.3 ± 4.2 | Musculotropic (Calcium Channel Blockade) |

| High K+ (80 mM) | 10 µM | 88.9 ± 6.3 | Musculotropic (Calcium Channel Blockade) |

In Vivo Animal Models for Comprehensive Pharmacodynamic Profiling of this compound

Following initial in vitro characterization, the investigation of this compound progresses to in vivo animal models. These models are indispensable for understanding the compound's pharmacodynamic effects within a complex, integrated biological system. In vivo studies allow for the assessment of how the drug is absorbed, distributed, metabolized, and excreted, and how these pharmacokinetic processes influence its pharmacological action at the target site and on the organism as a whole. nih.gov The primary goal is to bridge the gap between isolated tissue effects and potential therapeutic utility in a living organism. europa.eu

The selection of an appropriate animal model is a critical step in preclinical research and is based on a variety of scientific and practical considerations. researchgate.net The chosen species should serve as a relevant analogue to human physiology and the specific disease state being studied. researchgate.net

Key Selection Criteria:

Physiological and Pharmacological Relevance: The animal model should exhibit physiological processes and pharmacological responses comparable to humans, particularly concerning the target system (e.g., the gastrointestinal tract). nih.gov This includes similarities in smooth muscle physiology, receptor distribution, and drug metabolism pathways. europa.eu

Predictive Validity: The model must be able to predict the compound's effects in humans. This is often validated by testing standard compounds with known clinical efficacy. researchgate.net

Availability and Practicality: Factors such as cost, availability, ease of handling, and housing requirements influence model selection. researchgate.net Rodents, like mice and rats, are frequently used due to their low cost, short reproductive cycles, and the availability of extensive genetic and biological background data. wjgnet.com

Genetic Uniformity: Using inbred strains of animals helps to minimize biological variability, leading to more consistent and reproducible results. researchgate.net

Ethical Considerations: All animal use must adhere to strict ethical guidelines, with a focus on minimizing pain and distress. researchgate.net

For gastrointestinal motility studies, both rodent (mice, rats) and non-rodent (guinea pigs, rabbits) models are commonly used. While rodents are practical for initial screening, larger animals may sometimes offer a gastrointestinal physiology that more closely resembles that of humans. nih.gov

To evaluate the therapeutic potential of this compound for conditions like irritable bowel syndrome (IBS) or other functional gastrointestinal disorders, researchers utilize validated disease-specific animal models that mimic key aspects of the human condition. nih.govwjgnet.com Since functional disorders lack overt pathological markers, these models aim to reproduce symptoms like altered motility and visceral hypersensitivity. wjgnet.comnih.gov

One common approach is the pharmacological induction of constipation to study compounds that may normalize gut transit. scielo.br For example, the opioid agonist loperamide (B1203769) is frequently administered to rodents to induce a state of constipation characterized by delayed gastrointestinal transit and harder, drier stools. scielo.br This model is valuable for assessing the prokinetic or regulatory effects of test compounds. scielo.br

Another model involves inducing gastric hypomotility using agents like allyl isothiocyanate, a pungent ingredient from wasabi, to screen for prokinetic agents relevant to functional dyspepsia. nih.gov Validation of these models is crucial and involves confirming that they exhibit key features of the human disorder and respond appropriately to standard therapeutic agents. researchgate.netnih.gov

In in vivo settings, the effect of this compound on smooth muscle regulation is assessed by measuring its impact on gastrointestinal transit. A common method is the charcoal meal transit test. In this procedure, animals are administered a non-absorbable marker (e.g., activated charcoal suspended in gum acacia) after receiving either the test compound or a vehicle control. After a set period, the animal is euthanized, and the distance traveled by the charcoal meal through the small intestine is measured as a percentage of the total length of the small intestine.

Table 2: Illustrative Data from Charcoal Meal Transit Test in a Loperamide-Induced Constipation Model in Rats

| Treatment Group | Gastrointestinal Transit (% of small intestine traveled) | Interpretation |

| Vehicle Control (Normal) | 55.6 ± 4.5% | Normal baseline transit |

| Loperamide + Vehicle | 28.3 ± 3.1% | Significant delay in transit (constipation model) |

| Loperamide + this compound | 45.1 ± 4.9% | Normalization of delayed transit |

| Loperamide + Reference Drug (e.g., Cimetropium (B130472) Bromide) | 42.7 ± 5.2% | Positive control showing normalization of transit |

A comprehensive preclinical evaluation of this compound must distinguish between its localized effects on target organs (e.g., the gut) and its systemic pharmacological effects throughout the body. europa.eu As a quaternary ammonium compound, this compound is expected to have limited absorption from the gastrointestinal tract. nih.gov This property is generally desirable for treating gut disorders, as it concentrates the drug's action locally in the GI tract while minimizing potential systemic side effects. nih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Elucidation of Dotefonium Bromide

Methodological Approaches to the Chemical Synthesis of Dotefonium (B12813360) Bromide

While detailed, explicit protocols for the synthesis of Dotefonium Bromide are not extensively documented in publicly available scientific literature, its chemical structure allows for the postulation of a logical multi-step synthetic pathway. ontosight.ai The synthesis would fundamentally involve two key transformations: the formation of an amide bond and a quaternization reaction to form the pyrrolidinium (B1226570) cation.

A plausible, though not explicitly published, synthetic route could involve:

Amide Coupling: The synthesis would likely begin with the coupling of a carboxylic acid precursor, 2-hydroxy-2-phenyl-2-(thiophen-2-yl)acetic acid, with a suitable diamine, such as N,N'-dimethylethane-1,2-diamine. This reaction forms the central amide linkage of the target molecule.

Quaternization: The resulting intermediate, a tertiary amine, would then undergo an intramolecular or intermolecular cyclization via quaternization. Reaction with a dihaloalkane, such as 1,4-dibromobutane, would lead to the formation of the 1,1-disubstituted pyrrolidinium ring, yielding the final this compound structure.

The optimization of any synthetic pathway is crucial for improving efficiency, yield, and purity, making a process viable for larger-scale production. For the hypothetical synthesis of this compound, optimization would focus on the two primary reaction types.

Amide Bond Formation: The amide coupling step is one of the most frequently used reactions in drug discovery. rsc.org Its optimization involves screening multiple parameters. numberanalytics.com

Coupling Reagents: A wide array of reagents has been developed to activate carboxylic acids for amidation. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt). nih.gov Other advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used, especially for challenging couplings involving sterically hindered or electron-deficient substrates. nih.gov

Catalysts and Additives: The use of a base like 4-(N,N-dimethylamino)pyridine (DMAP) can serve as an acyl transfer catalyst, significantly improving yields, particularly with unreactive amines. nih.gov

Reaction Conditions: Solvents, temperature, and reactant concentrations are critical variables. numberanalytics.com A systematic screening of solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile) and temperatures can identify the optimal conditions for maximizing yield and minimizing side reactions. numberanalytics.comnih.gov Recently, machine learning algorithms have been employed to efficiently navigate the vast parameter space and predict optimal reaction conditions. rsc.org

Quaternization Reaction: The formation of quaternary ammonium (B1175870) salts is highly dependent on reaction conditions.

Parameters: Key factors influencing the reaction include temperature, reaction time, solvent, and the molar ratio of the reactants. researchgate.netfrancis-press.com Studies on the synthesis of various quaternary salts show that systematically varying these parameters can lead to conversion rates exceeding 95-99%. researchgate.net Microwave-assisted synthesis has also emerged as a technique to improve yields and dramatically reduce reaction times compared to conventional heating. mdpi.com

The following table summarizes key parameters that would be considered in an optimization campaign for the synthesis of this compound.

| Reaction Step | Parameter to Optimize | Examples / Considerations | Potential Impact |

| Amide Coupling | Coupling Reagent/Activator | EDC/HOBt, HATU, BOP-Cl | Reaction rate, yield, prevention of racemization |

| Solvent | DCM, DMF, Acetonitrile | Reactant solubility, reaction rate, side products | |

| Base / Catalyst | DIPEA, Et3N, DMAP (catalytic) | Neutralize acid byproducts, enhance nucleophilicity | |

| Temperature | 0 °C to reflux | Reaction kinetics vs. reactant/product stability | |

| Quaternization | Alkylating Agent | 1,4-dibromobutane | Formation of the pyrrolidinium ring |

| Solvent | Acetonitrile, Acetone, DMF | Solubility, reaction rate | |

| Temperature | Room temperature to reflux | Rate of quaternization vs. potential decomposition | |

| Time | 1h to 48h | Ensuring reaction completion |

This table is illustrative and based on general principles of organic synthesis optimization.

The synthesis of isotopically labeled analogues, particularly deuterated ones, is a powerful tool in drug discovery and development. nih.gov While no specific synthesis of deuterated this compound has been reported, such analogues would be invaluable for mechanistic studies. Substituting hydrogen with its heavy isotope, deuterium (B1214612), can alter the pharmacokinetic profile of a drug, often by slowing down metabolism at the site of deuteration due to the kinetic isotope effect. nih.gov This can lead to improved metabolic stability and potentially a more favorable therapeutic profile. nih.gov Furthermore, deuterated compounds are essential as internal standards for quantitative bioanalysis using liquid chromatography–mass spectrometry (LC-MS). acs.org

The synthesis of a deuterated analogue of this compound could be approached in several ways:

Deuterated Starting Materials: A common strategy involves using commercially available or synthesized deuterated building blocks. For instance, a deuterated version of the 2-hydroxy-2-phenyl-2-(thiophen-2-yl)acetic acid precursor could be used. Alternatively, deuterated alkylating agents could introduce deuterium into the N-methyl or pyrrolidinium ring substituents. acs.org

Hydrogen-Deuterium Exchange: Direct exchange reactions can sometimes be used to replace specific protons with deuterium atoms on a late-stage intermediate or the final molecule, often using D₂O under catalytic conditions.

Optimization of Reaction Pathways and Yields

Rational Design and Synthesis of this compound Derivatives

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the structure of the target and the lead compound. uomustansiriyah.edu.iqnih.gov For this compound, whose primary action is as a muscarinic antagonist, rational design would focus on modifying its key structural components. ontosight.ai

The structure of this compound can be deconstructed into several key regions amenable to modification:

The Cationic Head: The positively charged N-methylpyrrolidinium group is crucial for anchoring the molecule to the anionic site of the muscarinic receptor. jove.compharmacy180.com Derivatives could explore the impact of changing the size of the N-alkyl substituents (e.g., replacing methyl with ethyl) or altering the ring size (e.g., piperidinium (B107235) instead of pyrrolidinium).

The Linker: The N-[2-(...)ethyl]acetamide chain connects the cationic head to the bulky lipophilic groups. The length and rigidity of this linker can be modified to optimize the spatial orientation of the key binding groups. Replacing the amide with a more stable bioisostere, such as an ether or olefin, could also be investigated. cutm.ac.inpharm.or.jp

The Hydroxyl Group: The α-hydroxyl group can participate in hydrogen bonding within the receptor binding site, which can be critical for affinity. scribd.com Derivatives could test the importance of this group by removing it, esterifying it, or inverting its stereochemistry.

The Lipophilic Moieties: The phenyl and thiophene (B33073) rings provide large, hydrophobic surfaces that interact with non-polar regions of the receptor, contributing significantly to binding affinity. jove.com A common design strategy involves introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto these rings to probe for additional interactions, or replacing one or both rings with other aromatic or heterocyclic systems to modulate potency and selectivity. nih.gov

The synthesis of these rationally designed derivatives would follow similar chemical pathways, employing a diverse library of substituted starting materials to generate a range of new analogues for biological evaluation.

Systematic Investigation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological activity. pharmacy180.com For this compound, SAR would seek to connect its structural features to its efficacy as a muscarinic antagonist.

For cholinergic antagonists, a general pharmacophore model has been established. jove.comscribd.com It includes a cationic center, a central linker (often containing an ester or amide), and bulky groups at the acid portion of the ester/amide. jove.com The SAR of this compound can be analyzed within this framework.

| Structural Feature | Proposed Role in Biological Activity | Rationale / Supporting Principles |

| Quaternary Ammonium Group | Essential for binding to the anionic site of the muscarinic receptor. | The permanent positive charge forms a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket. Replacing the quaternary amine with a tertiary, secondary, or primary amine typically leads to a dramatic decrease in muscarinic antagonist activity. pharmacy180.comcutm.ac.in |

| α-Hydroxyl Group | Enhances binding affinity through hydrogen bonding. | The hydroxyl group can act as a hydrogen bond donor or acceptor with specific amino acid residues (e.g., asparagine) in the receptor, strengthening the ligand-receptor interaction. scribd.com |

| Phenyl and Thiophene Rings | Provide extensive hydrophobic interactions with the receptor. | These bulky, lipophilic groups occupy a hydrophobic pocket within the receptor, and their presence is a common feature of potent muscarinic antagonists. Their size and shape are critical for affinity. jove.com |

| Amide Linkage | Acts as a structural scaffold to correctly orient the other functional groups. | The amide group itself can participate in hydrogen bonding. Its relative stability compared to an ester may influence the duration of action. cutm.ac.in |

This table outlines the likely contributions of each molecular fragment based on established SAR principles for muscarinic antagonists.

A major challenge in the development of muscarinic antagonists is achieving selectivity among the five different receptor subtypes (M1-M5). nih.govresearchgate.net While the orthosteric binding site for acetylcholine (B1216132) is highly conserved across these subtypes, the surrounding regions, including the extracellular vestibule and allosteric sites, are more divergent. researchgate.netpnas.org Exploiting these differences is a key strategy for designing subtype-selective drugs.

The potency and selectivity of this compound derivatives would be highly sensitive to structural modifications:

Potency: Potency is generally enhanced by optimizing the interactions of the key structural determinants. For example, finding the optimal size and electronic properties of the aromatic rings or the ideal length of the linker can maximize binding affinity. nih.gov

Selectivity: Subtype selectivity often arises from subtle differences in the shape and composition of the receptor's extracellular loops. pnas.org Larger or uniquely shaped derivatives may interact with these non-conserved regions, leading to preferential binding to one subtype. For instance, studies on other antagonists have shown that interactions within the receptor's extracellular vestibule can dramatically influence the drug's dissociation rate, leading to kinetic selectivity for one subtype over another. researchgate.net Positive allosteric modulators (PAMs) can also be used to confer subtype selectivity to otherwise non-selective antagonists. pnas.orgrsc.org

A hypothetical SAR exploration for this compound derivatives is outlined below.

| Hypothetical Modification | Targeted Structural Feature | Predicted Impact on Potency | Predicted Impact on Selectivity |

| Replace N-methyl with N-ethyl on pyrrolidinium | Cationic Head | Likely decrease | May alter interaction with vestibule, potentially changing subtype preference (e.g., M2 vs. M3) |

| Replace Phenyl ring with Cyclohexyl ring | Lipophilic Moieties | Likely decrease (loss of π-stacking) | May increase M1 selectivity, as seen in some antagonist series. nih.gov |

| Introduce a halogen (e.g., Fluoro) to the Phenyl ring | Lipophilic Moieties | May increase or decrease depending on position | Could introduce new interactions, altering subtype selectivity profile. |

| Replace Thiophene ring with another heterocycle (e.g., Furan) | Lipophilic Moieties | Variable | Could significantly alter electronic and steric profile, impacting selectivity. |

| Remove the α-hydroxyl group | Hydroxyl Group | Significant decrease | Likely loss of a key binding interaction across all subtypes, reducing overall affinity. |

This table is for illustrative purposes, showing how rational modifications could be used to probe the SAR and selectivity of this compound based on principles from related classes of compounds.

Stereochemical Influences on Pharmacological Profiles

The principles of stereochemistry are fundamental to understanding the pharmacological activity of chiral drugs like this compound. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as receptors and enzymes, which are themselves chiral. In the case of this compound, the presence of a chiral center at the carbon atom bearing the hydroxyl, phenyl, and thiophene groups gives rise to two enantiomers, (R)-Dotefonium Bromide and (S)-Dotefonium Bromide. It is well-established in pharmacology that such enantiomers can exhibit different pharmacological profiles.

The differential activity of stereoisomers is primarily due to the specific binding interactions with their biological targets. For anticholinergic agents like this compound, the target is the muscarinic acetylcholine receptor (mAChR). These receptors possess a specific three-dimensional structure, and a drug molecule must fit into the binding site in a precise orientation to elicit a response. The spatial arrangement of the functional groups of the drug molecule, such as the quaternary ammonium group, the ester or amide linkage, and the bulky hydrophobic groups, is critical for optimal binding.

While specific studies on the individual enantiomers of this compound are not extensively reported in publicly available literature, the broader class of anticholinergic drugs provides a strong basis for understanding the likely impact of stereochemistry. For many chiral anticholinergics, one enantiomer is often significantly more potent than the other. This is because only one enantiomer can achieve the optimal multi-point interaction with the receptor binding site. For instance, in the case of other muscarinic antagonists, the (R)-enantiomer is often reported to be the more active isomer.

The concept of stereoselectivity can be illustrated by examining the binding affinities of enantiomers of other anticholinergic drugs for muscarinic receptors. For example, the enantiomers of the muscarinic antagonist QNB (quinuclidinyl benzilate) exhibit a significant difference in their binding affinity for muscarinic receptors.

Table 1: Illustrative Example of Stereoselectivity in Muscarinic Receptor Antagonists (Data for QNB)

| Enantiomer | Receptor Subtype | Binding Affinity (Ki in nM) |

|---|---|---|

| (R)-QNB | M1 | 0.04 |

| (S)-QNB | M1 | 2.0 |

| (R)-QNB | M2 | 0.07 |

| (S)-QNB | M2 | 3.5 |

| (R)-QNB | M3 | 0.05 |

| (S)-QNB | M3 | 2.5 |

Note: This table is for illustrative purposes using data for QNB to demonstrate the principle of stereoselectivity, as specific data for this compound enantiomers is not available.

Based on these principles, it is highly probable that the (R) and (S) enantiomers of this compound possess different pharmacological activities. One enantiomer is likely to be a more potent muscarinic antagonist than the other. This difference in potency would stem from the differential ability of the two enantiomers to fit into the chiral binding pocket of the muscarinic receptor. The precise orientation of the phenyl and thiophene rings, as well as the hydroxyl group, relative to the rest of the molecule, would dictate the strength of the interaction with the receptor.

Further research involving the separation of the enantiomers of this compound and the characterization of their individual pharmacological profiles is necessary to definitively elucidate the stereochemical influences on its activity. Such studies would provide valuable insights into the structure-activity relationship and could potentially lead to the development of a more selective and potent therapeutic agent.

Physicochemical and Computational Characterization of Dotefonium Bromide

Advanced Spectroscopic Techniques for Dotefonium (B12813360) Bromide Analysis

Spectroscopic techniques are indispensable for the detailed characterization of pharmaceutical compounds like dotefonium bromide. Each method offers unique insights into the molecule's structure, conformation, and purity.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components. While specific experimental spectra for this compound are not publicly detailed, the expected peaks can be inferred from its known structure.

Key functional groups in this compound include an ester group, aromatic rings, and alkyl chains. The C=O (carbonyl) stretch of the ester is typically a strong, sharp band found in the 1750-1735 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear as a group of weaker bands above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. Additionally, the C-Br stretch would be observed in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹. The analysis is often performed by preparing a potassium bromide (KBr) pellet containing the sample, which is transparent to IR radiation.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ester C=O | Stretch | 1750-1735 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Ester C-O | Stretch | 1300-1000 | Medium |

| C-Br | Stretch | 600-500 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu In this compound, the phenyl rings constitute the primary chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of molecules in solution. cdnsciencepub.comresearchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions (like the Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms can be deduced. For flexible molecules like this compound, which contains several rotatable single bonds, NMR is crucial for understanding its preferred three-dimensional shape.

Conformational studies of quaternary ammonium (B1175870) compounds using ¹H NMR can reveal the relative orientation of substituent groups. rsc.orgpsu.edu For this compound, NOE experiments could establish proximity between protons on the N-ethyl groups, the propyl linker, and the aromatic rings of the diphenylacetyl moiety. Such data helps to build a 3D model of the molecule's conformation in solution, which can be influenced by solvent and temperature. rsc.org The magnetic equivalence or non-equivalence of protons and carbons provides further insight into the molecule's symmetry and the rotational dynamics around its bonds. cdnsciencepub.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. bu.edu.eg For this compound, a key feature in its mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.educhemguide.co.uk This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule or fragment. chemguide.co.uksavemyexams.comyoutube.com

In preclinical drug development, liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identifying and quantifying metabolites. nih.govresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of the elemental formula for both the parent drug and its metabolites. bu.edu.eg For quaternary ammonium compounds like this compound, metabolic pathways often involve oxidation (hydroxylation) of the alkyl chains or aromatic rings. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns are compared with that of the parent drug to pinpoint the site of metabolic modification. acs.orgdiva-portal.org

Table 2: Characteristic Isotope Pattern for a Compound with One Bromine Atom

| Ion | Description | Expected Relative Intensity |

|---|---|---|

| M⁺ | Molecular ion containing the ⁷⁹Br isotope | ~100% |

| [M+2]⁺ | Molecular ion containing the ⁸¹Br isotope | ~98% |

Studies on similar organic bromide salts show that techniques like single-crystal and powder X-ray diffraction can identify the crystal system, space group, and unit cell dimensions. mendeley.comd-nb.infopnas.orgresearchgate.net This information is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact the physical properties of a pharmaceutical solid.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for elemental analysis. nih.gov It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. nih.gov Each element produces a unique set of X-ray peaks, allowing for qualitative and quantitative compositional analysis. youtube.com

For this compound, EDX analysis would serve as a rapid and non-destructive method to confirm its elemental composition, particularly the presence of bromine. shimadzu.ru The technique is widely used in the pharmaceutical industry for identifying elemental impurities and for the characterization of raw materials and final products. malvernpanalytical.comamericanpharmaceuticalreview.com An EDX spectrum of pure this compound would show distinct peaks corresponding to the X-ray emission energies of its constituent elements, including a clear signal for bromine, thus verifying its elemental identity.

X-ray Diffraction Analysis for Solid-State Structure

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools in drug discovery and development, offering insights into molecular interactions and properties before extensive laboratory work is undertaken. japsonline.com For this compound, these techniques can elucidate its binding mechanisms, conformational dynamics, and structure-activity relationships, providing a theoretical foundation for its pharmacological activity.

Ligand-protein docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. researchgate.net This technique is instrumental in understanding the molecular basis of a drug's mechanism of action. For this compound, which acts as a muscarinic antagonist, docking simulations would be employed to predict its binding mode within the active sites of various muscarinic acetylcholine (B1216132) receptors (M1-M5). ontosight.ainih.gov

The process involves preparing a three-dimensional structure of this compound and the target muscarinic receptor. nih.gov The receptor's binding pocket is defined, and a docking algorithm then samples a multitude of possible conformations and orientations of the ligand within this site. mdpi.com Each generated pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com Lower binding energies typically indicate a more stable and favorable interaction.

These simulations can identify key amino acid residues within the receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with this compound. For instance, as a quaternary ammonium compound, the positively charged nitrogen of this compound would be expected to form a strong ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors, a common feature for anticholinergic agents. cambridge.org

Table 1: Hypothetical Ligand-Protein Docking Results for this compound with Muscarinic Receptors

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Muscarinic M1 | -9.8 | ASP105, TYR106, TRP157, TYR404 |

| Muscarinic M2 | -10.5 | ASP103, TYR104, TRP155, ASN404 |

| Muscarinic M3 | -11.2 | ASP147, TYR148, TRP459, TYR506 |

| Muscarinic M4 | -9.5 | ASP112, TYR113, TRP425, TYR438 |

| Muscarinic M5 | -9.1 | ASP109, TYR110, TRP161, TYR410 |

Note: This table contains illustrative, hypothetical data for demonstration purposes.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. pnas.org MD simulations calculate the motion of every atom in the system by solving Newton's equations of motion, providing detailed information on the conformational flexibility and stability of the complex. biorxiv.org

For this compound, an MD simulation would typically start with the best-predicted docking pose within a muscarinic receptor. This complex is then solvated in a water box with ions to mimic physiological conditions and embedded within a lipid bilayer to represent the cell membrane environment of a G-protein-coupled receptor (GPCR). nih.gov The simulation, often running for nanoseconds to microseconds, reveals how the ligand and protein adapt to each other. cambridge.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. biorxiv.org

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions identified in docking.

These simulations can reveal if the initial binding pose is stable or if the ligand explores other conformations within the binding site, providing a more accurate understanding of the binding event. cambridge.orgresearchgate.net This is particularly important for flexible molecules like this compound and for understanding the dynamic nature of GPCR activation and antagonism. pnas.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. analis.com.my A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical properties, topological indices) to its activity. jst.go.jpajchem-a.com

To develop a QSAR model for this compound and related anticholinergic compounds, a dataset of molecules with known activities (e.g., pKi values for muscarinic receptor binding) is required. jst.go.jp For each molecule, a wide range of molecular descriptors would be calculated, including:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Electronic Descriptors: Partial charges and dipole moments.

Quantum Chemical Descriptors: HOMO and LUMO energies. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that best predicts the activity based on a selection of these descriptors. analis.com.myjst.go.jp The resulting equation can be used to predict the activity of new, unsynthesized compounds. A robust QSAR model for anticholinergic quaternary ammonium compounds could guide the design of new derivatives with potentially improved potency or selectivity. acs.orgnih.gov

Table 2: Example of a QSAR Model for Muscarinic M3 Antagonism

| Descriptor | Description | Coefficient |

|---|---|---|

| LogP | Octanol-water partition coefficient | +0.45 |

| TPSA | Topological Polar Surface Area | -0.12 |

| Weiner Index | A topological descriptor of molecular branching | +0.08 |

| N+ Charge | Partial charge on the quaternary nitrogen | +1.50 |

Note: This table represents a hypothetical QSAR equation: pIC50 = 1.50(N+ Charge) + 0.45(LogP) - 0.12(TPSA) + 0.08(Weiner Index) + Constant. The data is illustrative.

In silico methods can be used to predict various pharmacodynamic and pharmacokinetic properties early in the drug discovery process, helping to identify potential liabilities. japsonline.com For this compound, computational models can estimate key parameters that influence its action in the body.

Pharmacodynamic parameters that can be predicted include the likelihood of a compound acting as an agonist or antagonist based on its interaction patterns with the receptor, as observed in docking and MD simulations. For example, interactions that stabilize an inactive conformation of a GPCR are indicative of antagonistic activity. pnas.org

Furthermore, absorption, distribution, metabolism, and excretion (ADME) properties are crucial. As a quaternary ammonium compound, this compound has a permanent positive charge, which generally leads to low oral bioavailability and limited ability to cross the blood-brain barrier. wikipedia.orgacs.org In silico models can quantify these properties:

Aqueous Solubility (LogS): Predicting how well the compound dissolves in water.

Blood-Brain Barrier (BBB) Permeation: Models can predict the likelihood of a compound entering the central nervous system.

CYP450 Inhibition: Predicting potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

These predictions, often based on machine learning algorithms trained on large datasets of experimental results, help in building a comprehensive preclinical profile of the compound. japsonline.com

Table 3: Hypothetical In Silico Preclinical Parameter Predictions for this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility (LogS) | -2.5 | Moderate to high solubility |

| Caco-2 Permeability (nm/s) | < 1 x 10^-6 | Low intestinal absorption |

| BBB Permeation | Low | Unlikely to cause central side effects |

| hERG Inhibition (pIC50) | < 5 | Low risk of cardiotoxicity |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

Note: This table contains illustrative, hypothetical data for demonstration purposes.

Future Directions and Emerging Research Frontiers for Dotefonium Bromide

Elucidation of Novel Therapeutic Applications Based on Broad Mechanistic Insights

While the primary pharmacological classification of Dotefonium (B12813360) Bromide points towards its role as an anticholinergic agent, its unique structural properties suggest possibilities beyond traditional applications. Future research should focus on leveraging its fundamental mechanisms for novel therapeutic uses.

One promising area is its application as a cationic surfactant. vulcanchem.com This property is highlighted by its potential use in stabilizing gas-filled microbubbles, which are employed as ultrasound contrast agents. vulcanchem.com The electrostatic reinforcement provided by Dotefonium Bromide's positive charge enhances the stability and echogenicity of these microbubbles by minimizing coalescence and improving acoustic reflectivity. vulcanchem.com This suggests a future role in diagnostic imaging and potentially in therapeutic ultrasound applications.

Further mechanistic studies could explore other conditions characterized by cholinergic system dysregulation where its anticholinergic properties might be beneficial. Investigating its activity on different subtypes of muscarinic receptors could unveil more selective applications, potentially leading to therapies with improved specificity.

Exploration of Combination Pharmacological Strategies with this compound

The clinical utility of anticholinergic agents is often enhanced through combination therapy, particularly in the management of complex respiratory diseases. Although specific studies on this compound combinations are lacking, a wealth of research on similar long-acting muscarinic antagonists (LAMAs), such as Tiotropium Bromide, provides a clear roadmap for future investigations. nih.gove-century.usall-imm.com

Combining this compound with other classes of drugs could offer synergistic effects, leading to improved efficacy. For instance, combination with long-acting beta-agonists (LABAs) could provide superior bronchodilation compared to either agent alone. nih.gov Similarly, combining it with inhaled corticosteroids (ICS) could target both bronchoconstriction and underlying inflammation. e-century.usall-imm.com Research has shown that triple therapy, combining a LAMA, a LABA, and an ICS, can be highly effective in managing severe respiratory conditions. e-century.us

Future preclinical and clinical trials should be designed to evaluate the efficacy of this compound in such combinations.

Table 1: Potential Combination Pharmacological Strategies for this compound

| Combination Drug Class | Example Compound(s) | Rationale for Combination | Potential Therapeutic Area |

|---|---|---|---|

| Long-Acting Beta-Agonists (LABA) | Salmeterol, Fenoterol, Vilanterol Trifenatate | Complementary bronchodilator mechanisms targeting both cholinergic and adrenergic pathways for enhanced airway opening. nih.govnih.gov | Chronic Obstructive Pulmonary Disease (COPD), Asthma |

| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Addresses both smooth muscle constriction (via Dotefonium) and airway inflammation (via ICS). e-century.usall-imm.com | Asthma, Asthma-COPD Overlap Syndrome (ACOS) all-imm.com |

Development of Innovative Preclinical Drug Delivery Methodologies

The therapeutic effectiveness of an inhaled medication is highly dependent on its delivery system. ijpsr.comnih.gov Future research must focus on developing advanced drug delivery platforms for this compound to optimize its deposition in the lungs and explore novel administration routes.

A significant area of innovation lies in targeted drug delivery. The amine groups in this compound's structure allow for conjugation with targeting vectors like antibodies or peptides. vulcanchem.com This could enable the development of functionalized microbubbles that deliver the compound to specific sites, such as tumors or thrombi, for localized release guided by ultrasound, thereby minimizing systemic exposure. vulcanchem.com

Beyond microbubbles, other advanced systems warrant investigation:

Vesicular Systems: Formulations using liposomes, niosomes, or other vesicles could improve bioavailability, prolong retention time on mucosal surfaces, and enable co-delivery of multiple drugs. nih.gov

Advanced Inhalers: The development of more efficient dry powder inhalers (DPIs) or pressurized metered-dose inhalers (pMDIs) tailored to the physicochemical properties of this compound could enhance particle deposition in the desired regions of the lung. ijpsr.commdpi.com

Vaping Drug Delivery Systems (VDDS): While requiring rigorous investigation into thermal degradation and safety, electronic nicotine (B1678760) delivery systems (ENDS) are being explored as potential platforms for delivering bronchodilators and could represent a novel, albeit complex, avenue for administration. mdpi.com

Comparative Pharmacological Genomics and Proteomics in Response to this compound

Pharmacogenomics is the study of how genetic variations influence individual drug responses, aiming to enable personalized medicine. nih.govgenome.gov Applying pharmacogenomic and proteomic approaches to this compound research is a critical future step to understand the variability in patient outcomes.

Pharmacogenomics: Research should focus on identifying single-nucleotide polymorphisms (SNPs) or other genetic variants that affect how individuals respond to this compound. nih.gov Key areas of investigation would include:

Genes for Cholinergic Receptors: Variations in the genes encoding muscarinic receptors could alter drug binding and efficacy.

Drug Metabolism Genes: Genes encoding cytochrome P450 (CYP) enzymes, such as the highly polymorphic CYP2D6 and CYP2C19 genes, are crucial for metabolizing many drugs and could influence the pharmacokinetics of this compound. genome.govhee.nhs.uk

Drug Transporter Genes: Genes like SLCO1B1 influence the transport of drugs into cells and could affect the disposition of the compound. sophiagenetics.com

Proteomics: Proteomic studies can identify protein biomarkers associated with drug efficacy and response. By analyzing changes in protein expression in response to this compound, researchers could identify pathways affected by the drug and discover biomarkers to predict patient response or monitor treatment effectiveness.

Table 2: Hypothetical Pharmacogenomic and Proteomic Research Targets for this compound

| Research Area | Focus | Potential Impact on Therapy |

|---|---|---|

| Pharmacogenomics | Analysis of variants in genes for cholinergic receptors, CYP450 enzymes, and drug transporters. genome.govhee.nhs.uk | Tailoring drug choice and dose to an individual's genetic makeup to maximize efficacy and minimize risk. nih.govbps.ac.uk |

| Proteomics | Identification of protein expression changes in response to the drug in relevant tissues (e.g., bronchial epithelial cells). | Discovery of biomarkers for patient stratification, predicting therapeutic response, and understanding off-target effects. |

Identification of Unexplored Research Gaps and Prioritized Inquiry

To advance the development of this compound, several key research gaps need to be addressed. Based on the current state of knowledge, the following areas should be prioritized for future inquiry:

Synthetic Optimization: There is a need for detailed mechanistic studies to refine the synthesis process of this compound. vulcanchem.com The goal is to improve the yield and purity for potential large-scale production, making the compound more accessible for extensive preclinical and clinical research.

In Vivo Validation of Targeted Therapies: Preclinical concepts, such as the use of Dotefonium-functionalized microbubbles for targeted drug delivery, require rigorous in vivo validation. vulcanchem.com Studies in relevant animal disease models are critical to demonstrate the efficacy and safety of these innovative delivery systems. vulcanchem.com

Long-Term Toxicological Profiles: Comprehensive long-term toxicity studies are essential. vulcanchem.com Specifically, research should clarify the potential cumulative risks associated with chronic exposure, including the retention of the bromide ion in the body. vulcanchem.com

Comparative Efficacy Studies: Once foundational research is established, well-designed clinical trials will be needed to compare the efficacy of this compound, both as a monotherapy and in combination, against current standard-of-care treatments for relevant diseases.

Addressing these research gaps will be fundamental to determining the ultimate clinical and scientific value of this compound.

Q & A

Q. How to validate computational predictions of this compound’s binding modes experimentally?

- Methodological Answer : Compare molecular docking results (e.g., AutoDock Vina) with X-ray crystallography or cryo-EM structures of ligand-receptor complexes. Use alanine scanning mutagenesis to confirm critical binding residues. Cross-reference with functional assays (e.g., calcium flux) to correlate structural and activity data .

Q. What methods reconcile discrepancies between in silico ADMET predictions and in vivo outcomes for this compound?

- Methodological Answer : Refine computational models using physiologically based pharmacokinetic (PBPK) simulations that incorporate species-specific parameters (e.g., metabolic enzyme expression). Validate with microsomal stability assays and in vivo pharmacokinetic studies to iteratively improve prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.